Mupirocin lithium
概要
説明
Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in combating antibiotic-resistant infections .
作用機序
Target of Action
Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .
Mode of Action
This compound exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .
Biochemical Pathways
The inhibition of isoleucyl-tRNA synthetase by this compound disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .
Pharmacokinetics
It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes
Result of Action
The result of this compound’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .
生化学分析
Biochemical Properties
Mupirocin Lithium plays a significant role in biochemical reactions. This interaction inhibits protein synthesis in targeted bacteria, thereby exerting its antibacterial effects .
Cellular Effects
This compound has profound effects on various types of cells, particularly bacterial cells. It inhibits protein synthesis, which is crucial for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . This disruption of normal cellular processes is what makes this compound an effective antibacterial agent.
Molecular Mechanism
The mechanism of action of this compound involves binding to isoleucyl-tRNA synthetase, an enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA . This binding inhibits the enzyme, preventing the conversion of isoleucine and tRNA to isoleucine-charged tRNA, thus inhibiting protein synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with the enzyme isoleucyl-tRNA synthetase, disrupting the normal metabolic flux of protein synthesis .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Considering its mechanism of action, it is likely to be localized in the cytoplasm of bacterial cells where protein synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions: Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid A, which is produced by the fermentation of Pseudomonas fluorescens. The synthesis involves esterification and subsequent lithium salt formation. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas fluorescens in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate pseudomonic acid A. This is followed by chemical modification to produce this compound. The entire process is optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: Mupirocin lithium undergoes various chemical reactions, including:
Oxidation: Mupirocin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in mupirocin, altering its antibacterial properties.
Substitution: Substitution reactions can introduce different functional groups into the mupirocin molecule, potentially enhancing its efficacy
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of mupirocin with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .
科学的研究の応用
Mupirocin lithium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use this compound to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is extensively used in clinical research to develop new treatments for antibiotic-resistant infections.
Industry: this compound is used in the pharmaceutical industry for the production of topical antibiotic formulations
類似化合物との比較
Pseudomonic acid A: The primary component of mupirocin, with similar antibacterial properties.
Mupirocin calcium: Another salt form of mupirocin used for similar applications.
Thiomarinol: A related compound with a similar mechanism of action but different structural features
Uniqueness: Mupirocin lithium is unique due to its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit bacterial protein synthesis without cross-resistance to other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant infections .
生物活性
Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, including methicillin-resistant strains (MRSA). The compound is widely used in clinical settings for treating skin infections and has garnered attention due to its unique mechanism of action and potential applications in antibiotic resistance research.
Target Enzyme : this compound specifically inhibits bacterial isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding to IRS, mupirocin prevents the incorporation of isoleucine into proteins, leading to the cessation of bacterial growth and ultimately cell death .
Biochemical Pathways : The inhibition of IRS disrupts the normal biochemical pathways involved in protein synthesis, which is vital for bacterial cell function. This disruption impacts cellular metabolism, gene expression, and signaling pathways within the bacterial cells.
Pharmacokinetics
This compound exhibits different pharmacokinetic properties based on its concentration:
- Bacteriostatic Activity : At lower concentrations, it inhibits bacterial growth without killing the bacteria.
- Bactericidal Activity : At higher concentrations, it actively kills bacteria .
The compound is primarily used topically, allowing for localized treatment with minimal systemic absorption.
Efficacy Against Bacterial Infections
Clinical studies have demonstrated mupirocin's high therapeutic response rates:
- A study on impetigo treatment reported a therapeutic response rate of 94% to 98% after one week post-therapy .
- In cases of primary and secondary skin infections, over 90% of patients exhibited elimination of the bacterial pathogen or clinical improvement following mupirocin treatment .
Resistance Mechanisms
Despite its effectiveness, mupirocin resistance has been observed, particularly in MRSA strains. Resistance mechanisms include:
- Genetic Mutations : Alterations in the IRS gene can lead to modified enzyme forms that are less susceptible to mupirocin.
- Plasmid Acquisition : Some bacteria may acquire plasmids that encode new forms of IRS, conferring resistance .
A study reported resistance rates as high as 81% , emphasizing the need for ongoing surveillance and research into alternative treatments or combination therapies .
Study on Mupirocin Resistance in Mycoplasma
A study focused on mupirocin resistance in Mycoplasma species highlighted the compound's role in understanding resistance mechanisms. The research utilized this compound to assess its effectiveness against various strains and provided insights into potential genetic factors contributing to resistance .
Nano-Mupirocin Formulation
Recent advancements have led to the development of a PEGylated nano-liposomal formulation of mupirocin, termed "Nano-mupirocin". This formulation showed promising results in targeting tumor-associated bacteria while maintaining efficacy against standard pathogens. Pharmacokinetic analysis indicated that most of the drug remained liposome-associated in plasma, suggesting enhanced delivery and reduced side effects compared to free this compound .
Summary of this compound Characteristics
Characteristic | Details |
---|---|
Molecular Formula | C₁₃H₁₈O₆Li |
Molecular Weight | 506.56 g/mol |
CAS Number | 73346-79-9 |
Mechanism of Action | Inhibition of isoleucyl-tRNA synthetase |
Primary Use | Treatment of skin infections |
Resistance Rate | Up to 81% in certain strains |
Clinical Efficacy Data
Study Focus | Response Rate (%) | Population Size |
---|---|---|
Impetigo Treatment | 94 - 98 | N/A |
Primary/Secondary Infections | >90 | N/A |
特性
IUPAC Name |
lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIKMPRBSORKQP-JATHGWPISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43LiO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746663 | |
Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73346-79-9 | |
Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?
A: this compound is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, this compound is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.
Q2: How does this compound contribute to the isolation of specific Bifidobacteria strains?
A: The research papers highlight the use of this compound in modified media for isolating specific Bifidobacteria strains. For instance, one study used a this compound-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.
Q3: Are there alternative selective agents to this compound in Bifidobacteria research?
A: Yes, researchers have explored other selective agents besides this compound. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。